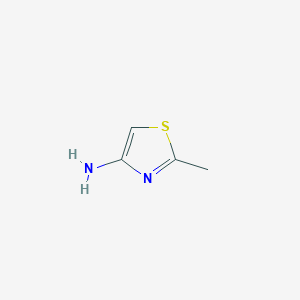

2-Methylthiazol-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1,3-thiazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S/c1-3-6-4(5)2-7-3/h2H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDBINRAFJUIINL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60563868 | |

| Record name | 2-Methyl-1,3-thiazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60563868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103392-01-4 | |

| Record name | 2-Methyl-1,3-thiazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60563868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1,3-thiazol-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Methylthiazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylthiazol-4-amine, a prominent heterocyclic amine, serves as a critical building block in the synthesis of a wide array of biologically active molecules. Its unique structural features, including the thiazole ring, impart distinct reactivity and make it a valuable intermediate in medicinal chemistry and agrochemical development. This document provides a comprehensive overview of the core chemical properties of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its chemical behavior and synthesis.

Chemical and Physical Properties

This compound, also known as 4-Methylthiazol-2-amine, is a white to pale yellow crystalline solid.[1] It is an important intermediate in organic and medicinal chemistry.[1]

Structural and Molecular Data

| Property | Value | Source |

| IUPAC Name | 4-methyl-1,3-thiazol-2-amine | [2] |

| Synonyms | 2-Amino-4-methylthiazole, 4-Methylthiazol-2-amine, Aminomethiazole | [2] |

| CAS Number | 1603-91-4 | [3] |

| Molecular Formula | C4H6N2S | [3] |

| Molecular Weight | 114.17 g/mol | [2][3] |

| SMILES | CC1=CSC(=N1)N | [2] |

| InChI | InChI=1S/C4H6N2S/c1-3-2-7-4(5)6-3/h2H,1H3,(H2,5,6) | [2] |

| InChIKey | OUQMXTJYCAJLGO-UHFFFAOYSA-N | [2] |

Physicochemical Properties

| Property | Value | Source |

| Melting Point | 44-47 °C | [3][4] |

| Boiling Point | 231-232 °C | [3][4] |

| Density | 1.176 g/cm³ (estimate) | [3] |

| pKa | 5.36 ± 0.10 (Predicted) | [3] |

| Flash Point | >113 °C (>230 °F) | [3] |

| Solubility | Soluble in water, ethanol, ether, and methanol.[1][3] | |

| Appearance | White to yellow to green crystalline powder. | [5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton framework of the molecule.

-

¹H NMR: The proton NMR spectrum gives insight into the chemical environment of the hydrogen atoms.

-

¹³C NMR: The carbon NMR spectrum reveals the different types of carbon atoms present in the molecule.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present. Key vibrational frequencies for this compound include N-H stretching from the amine group and C=N stretching within the thiazole ring.[2]

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity.

Synthesis Protocols

Several synthetic routes to this compound have been reported. A common and effective method is the Hantzsch thiazole synthesis.

Synthesis from Chloroacetone and Thiourea

This widely used method involves the reaction of chloroacetone with thiourea.[7]

Experimental Protocol:

-

Suspend thiourea (1 mole) in water (200 cc) in a 500-cc flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.[7]

-

While stirring, add chloroacetone (1 mole) dropwise over 30 minutes. The reaction is exothermic.[7]

-

Reflux the resulting yellow solution for two hours.[7]

-

Cool the mixture and, with continuous stirring, add solid sodium hydroxide (200 g) while cooling.[7]

-

Separate the upper oily layer. Extract the aqueous layer three times with ether.[7]

-

Combine the oily layer and the ethereal extracts and dry over solid sodium hydroxide.[7]

-

Filter and remove the ether by distillation.[7]

-

Distill the remaining oil under reduced pressure to yield 2-amino-4-methylthiazole. The product is collected at 117–120°/8 mm Hg or 130–133°/18 mm Hg.[7]

References

- 1. Page loading... [guidechem.com]

- 2. 2-Amino-4-methylthiazole | C4H6N2S | CID 74143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Amino-4-methylthiazole CAS#: 1603-91-4 [m.chemicalbook.com]

- 4. 2-Amino-4-methylthiazole | 1603-91-4 [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 2-Methylthiazol-4-amine (CAS 1603-91-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylthiazol-4-amine, with the CAS registry number 1603-91-4, is a heterocyclic amine that serves as a pivotal building block in the synthesis of a wide array of biologically active compounds. While extensive research has been conducted on the pharmacological properties of its derivatives, data on the intrinsic biological activity of the parent compound remains limited. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a detailed experimental protocol for its synthesis, and a summary of its known safety and toxicity profile. Furthermore, this document explores the significance of the 2-aminothiazole scaffold in medicinal chemistry, highlighting its role in the development of novel therapeutic agents with antimicrobial and anticancer properties. Experimental methodologies for key biological assays performed on its derivatives are also detailed to provide a practical resource for researchers in the field.

Chemical and Physical Properties

This compound is a crystalline solid that is highly soluble in water, alcohol, and ether.[1] A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 1603-91-4 | [1][2] |

| Alternate Names | 4-Methyl-2-thiazolamine, 4-methyl-2-thiazolylamine, Aminomethiazole | [1] |

| Molecular Formula | C4H6N2S | [1][2] |

| Molecular Weight | 114.17 g/mol | [1][2] |

| Appearance | Crystals | [1] |

| Melting Point | 45-46 °C | [1] |

| Boiling Point | 124-126 °C at 20 mmHg; 70 °C at 0.4 mmHg | [1] |

| Solubility | Very soluble in water, alcohol, and ether | [1] |

| Flash Point | 113 °C (closed cup) | |

| Percent Composition | C 42.08%, H 5.30%, N 24.54%, S 28.09% | [1] |

Synthesis of this compound

A well-established and reliable method for the synthesis of this compound is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thiourea. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis via Hantzsch Reaction

This procedure is adapted from Organic Syntheses.[3]

Materials:

-

Thiourea (76 g, 1 mole)

-

Chloroacetone (92.5 g, 80 cc, 1 mole)

-

Water (200 cc)

-

Solid Sodium Hydroxide (200 g)

-

Ether

-

Anhydrous Sodium Hydroxide (for drying)

Equipment:

-

500-cc flask

-

Reflux condenser

-

Dropping funnel

-

Mechanical stirrer

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Suspend thiourea (76 g) in water (200 cc) in a 500-cc flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.

-

Start the stirrer and add chloroacetone (92.5 g) dropwise over 30 minutes. The reaction is exothermic, and the thiourea will dissolve.

-

After the addition is complete, reflux the yellow solution for two hours.

-

Cool the reaction mixture. While stirring, cautiously add solid sodium hydroxide (200 g), ensuring the mixture is cooled to prevent excessive heat generation.

-

An oily layer will separate. Transfer the mixture to a separatory funnel and separate the upper oily layer.

-

Extract the aqueous layer three times with a total of 300 cc of ether.

-

Combine the oily layer with the ethereal extracts and dry the solution over 30 g of solid sodium hydroxide.

-

Filter the solution to remove any tarry residues.

-

Remove the ether by distillation on a steam bath.

-

Distill the remaining oil under reduced pressure. Collect the fraction boiling at 117–120°C/8 mm Hg.

-

The resulting product is 2-amino-4-methylthiazole, which solidifies on cooling and has a melting point of 44–45°C. The typical yield is 70–75%.

Safety and Toxicity

The toxicological properties of this compound have not been fully investigated.[1] It is known to be an irritant to the eyes, respiratory system, and skin.[4] A summary of available toxicity data is presented in Table 2.

| Test | Organism | Result | Conditions | Reference(s) |

| Mutagenicity (Ames Test) | Salmonella typhimurium (strains TA1535, TA1537, TA98, TA100, TA102) | Non-mutagenic | With and without metabolic activation | [5][6] |

| Mutagenicity (Ames Test) | Escherichia coli (strain WP2pKM101) | Non-mutagenic | With and without metabolic activation | [5] |

| Mutagenicity | Klebsiella pneumoniae | Mutagenic | Without metabolic activation | [6] |

Role in Medicinal Chemistry and Drug Development

The 2-aminothiazole moiety is a well-recognized "privileged structure" in medicinal chemistry, frequently incorporated into the design of novel therapeutic agents due to its favorable pharmacokinetic properties and versatile reactivity. While this compound itself is primarily used as a chemical intermediate, its core structure is the foundation for numerous compounds with potent biological activities.

Derivatives of 2-aminothiazole have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities. This highlights the importance of this compound as a starting material for the synthesis of new drug candidates.

Biological Activities of Derivatives

As previously stated, the majority of biological research has focused on derivatives of this compound. Table 3 summarizes the activities of some representative compounds.

| Derivative Class | Example Activity | Target/Mechanism (if known) | Reference(s) |

| Ruthenium(III) complexes | Antileukemic activity | - | [7] |

| 2-Amino-4-arylthiazoles | Anti-giardial activity | - | |

| Substituted 2-aminothiazoles | Antitubercular activity | - |

Experimental Protocol for Biological Assays of Derivatives

To provide a practical example for researchers, a general protocol for determining the Minimum Inhibitory Concentration (MIC) of 2-aminothiazole derivatives against bacterial strains is outlined below. This method is commonly used to assess the antimicrobial potency of new compounds.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Materials:

-

Test compounds (2-aminothiazole derivatives)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer (for measuring optical density at 600 nm)

-

Positive control (e.g., a known antibiotic)

-

Negative control (broth only)

Procedure:

-

Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solutions in MHB in the wells of a 96-well plate to achieve a range of concentrations.

-

Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Add the bacterial inoculum to each well containing the test compound dilutions.

-

Include a positive control (bacterial inoculum without any test compound) and a negative control (broth only) on each plate.

-

Incubate the plates at 37°C for 18-24 hours.

-

After incubation, determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth. The MIC can also be determined spectrophotometrically by measuring the optical density at 600 nm.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in drug discovery and development. While the parent compound itself has limited documented biological activity, its core 2-aminothiazole structure is a key pharmacophore in a multitude of potent and selective therapeutic agents. This technical guide provides essential information on its chemical properties, synthesis, and safety, and serves as a foundational resource for researchers aiming to utilize this important building block in the design and synthesis of novel bioactive molecules. Further investigation into the potential intrinsic biological activities and toxicological profile of this compound is warranted.

References

- 1. 2-Amino-4-methylthiazole(1603-91-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chembk.com [chembk.com]

- 5. ncfinternational.it [ncfinternational.it]

- 6. ncfinternational.it [ncfinternational.it]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis Precursors of 2-Methylthiazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis precursors and methodologies for obtaining 2-Methylthiazol-4-amine, a crucial heterocyclic scaffold in medicinal chemistry. This document details the core synthetic pathways, presents quantitative data from various synthetic approaches, and offers detailed experimental protocols for key reactions.

Core Synthesis Pathway: The Hantzsch Thiazole Synthesis

The most prevalent and historically significant method for synthesizing this compound is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide. For the specific synthesis of this compound, the key precursors are chloroacetone and thiourea .[1][2]

The reaction proceeds through a well-established mechanism involving nucleophilic attack of the sulfur atom of thiourea on the α-carbon of chloroacetone, followed by cyclization and dehydration to form the thiazole ring.

Quantitative Data Summary

The following table summarizes quantitative data from various reported methods for the synthesis of this compound and its derivatives, highlighting the different precursors and reaction conditions.

| Precursor 1 | Precursor 2 | Reagents/Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference |

| Chloroacetone | Thiourea | None | Water | Reflux, 2 hours | 70-75 | [1] |

| Methyl Ketone | Thiourea | N-Iodosuccinimide (NIS), NH2-MMT | Ethanol | Room Temperature, 1 hour | 90 | [3] |

| Acetoacetate | N-monosubstituted thiourea derivatives | N-Bromosuccinimide (NBS) | Water/Tetrahydrofuran | Heating | Good | [4] |

| Phenacyl bromide derivatives | Thiourea | Copper Silicate | Ethanol | Reflux (78 °C) | Excellent | [5] |

| α-Bromoacetophenone derivatives | Thiourea | Iodine | Not Specified | Not Specified | Not Specified | [6] |

| Ketones | Thiourea | N-Bromosuccinimide (NBS), Benzoyl Peroxide | Not Specified | Not Specified | Not Specified | [6] |

Experimental Protocols

Method 1: Classical Hantzsch Synthesis from Chloroacetone and Thiourea[1]

This procedure is adapted from Organic Syntheses.

Materials:

-

Thiourea: 76 g (1 mole)

-

Chloroacetone: 92.5 g (1 mole)

-

Water: 200 cc

-

Sodium Hydroxide: 200 g

-

Ether

Procedure:

-

Suspend thiourea in 200 cc of water in a 500-cc flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.

-

With stirring, add chloroacetone dropwise over 30 minutes. The reaction is exothermic, and the thiourea will dissolve.

-

Reflux the resulting yellow solution for two hours.

-

Cool the mixture and, with continuous stirring, add 200 g of solid sodium hydroxide while cooling.

-

Separate the upper oily layer. Extract the aqueous layer three times with a total of 300 cc of ether.

-

Combine the oil and ethereal extracts and dry over 30 g of solid sodium hydroxide.

-

Filter the solution and remove the ether by distillation from a steam bath.

-

Distill the residual oil under reduced pressure. Collect the fraction boiling at 130–133°/18 mm.

-

The yield of 2-amino-4-methylthiazole, melting at 44–45°C, is 80–85.5 g (70–75%).

Method 2: NIS-Promoted Synthesis from a Methyl Ketone and Thiourea[3]

This method provides a high-yield synthesis at room temperature.

Materials:

-

Methyl Ketone (e.g., Acetone): 2 mmol

-

Thiourea: 3 mmol

-

N-Iodosuccinimide (NIS): 2 mmol

-

NH2-MMT: 0.10 g

-

Ethanol: 5 mL

-

Ammonia solution

Procedure:

-

Combine the methyl ketone, thiourea, NIS, and NH2-MMT in ethanol at room temperature.

-

Stir the mixture until the reaction is complete, monitoring progress by TLC.

-

Filter to separate the NH2-MMT.

-

Evaporate the ethanol under vacuum.

-

Dissolve the crude product in boiling water and adjust the pH to 8 with ammonia to precipitate the solid product.

-

Recrystallize the solid from an ethanol-water mixture to obtain the pure 2-amino-4-methylthiazole.

Visualizations

Hantzsch Thiazole Synthesis Pathway

Caption: Hantzsch synthesis of this compound.

General Experimental Workflow

Caption: General laboratory workflow for synthesis.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. 2-Amino-4-methylthiazole synthesis - chemicalbook [chemicalbook.com]

- 4. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]

- 5. nanobioletters.com [nanobioletters.com]

- 6. researchgate.net [researchgate.net]

2-Methylthiazol-4-amine tautomerism study

An In-depth Technical Guide on the Tautomerism of 2-Methylthiazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a fundamental concept in organic chemistry with profound implications for drug design and development. The specific tautomeric forms of a molecule can dictate its physicochemical properties, receptor binding affinity, and metabolic stability. This technical guide provides a detailed examination of the tautomerism of this compound, a key heterocyclic scaffold in medicinal chemistry. Through a comprehensive review of computational and experimental data, this paper elucidates the relative stabilities of its various tautomers, the energetic barriers to their interconversion, and the methodologies employed in their study. The quantitative data are presented in a structured format to facilitate comparison, and detailed experimental and computational protocols are provided. Furthermore, logical diagrams illustrating the tautomerization pathways are included to offer a clear visual representation of the underlying chemical transformations.

Introduction

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] The substitution pattern on the thiazole ring can give rise to complex tautomeric equilibria, which in turn influence the molecule's biological activity. This compound, also known as 4-methyl-1,3-thiazol-2-amine, can exist in several tautomeric forms due to the migration of a proton.[1][2] Understanding the predominant tautomeric form and the dynamics of its interconversion is crucial for structure-activity relationship (SAR) studies and the rational design of novel therapeutics.

This guide focuses on the structural and energetic aspects of this compound tautomerism, drawing upon data from sophisticated computational chemistry studies and experimental spectroscopic techniques.

Tautomeric Forms of this compound

Computational studies, specifically using Density Functional Theory (DFT), have identified several possible tautomers of 2-amino-4-methylthiazole (a closely related compound, for which detailed data is available and applicable).[1][2] The primary tautomeric forms arise from proton migration within three key systems: the amidine system (HN–C=N ↔ N=C–NH), the imino-enamine system (HN–C=C ↔ N=C–CH), and the three-carbon system (HC–C=C ↔ C=C–CH).[1][2]

The most stable and experimentally observed tautomer is the amino form (AMT1), which benefits from the aromaticity and stabilization of the five-membered ring by two double bonds.[1][2][3] Other imino tautomers are significantly less stable.[1][2]

Quantitative Analysis of Tautomer Stability

The relative stabilities of the different tautomers have been quantified through DFT calculations at the B3LYP/6-311++G(3df,3pd) level of theory. The following table summarizes the relative energies (ΔE), relative zero-point corrected energies (ΔEZPE), and relative Gibbs free energies (ΔG) at 298.15 K.[1]

| Tautomer/Transition State | ΔE (kJ mol⁻¹) | ΔEZPE (kJ mol⁻¹) | ΔG (kJ mol⁻¹) |

| AMT1 (amino) | 0.0 | 0.0 | 0.0 |

| AMT2 (imino) | 71.4 | 69.5 | 71.3 |

| AMT2' (imino) | 99.4 | 97.5 | 99.3 |

| AMT3 (imino) | 129.5 | 125.7 | 129.5 |

| AMT3' (imino) | 89.1 | 85.3 | 89.1 |

| AMT4 (imino) | 224.9 | 218.6 | 224.9 |

| AMT4' (imino) | 199.8 | 193.5 | 199.8 |

| AMT5 (imino) | 158.4 | 152.1 | 158.4 |

| tsAMT(1-2) | 210.0 | 208.6 | 210.0 |

| tsAMT(1-5) | 309.8 | 308.4 | 309.8 |

| tsAMT(2-2') | 127.4 | 125.5 | 127.3 |

| tsAMT(2-4) | 314.0 | 312.5 | 313.9 |

| tsAMT(3-4') | 285.0 | 283.5 | 284.9 |

| tsAMT(3'-4) | 212.7 | 211.2 | 212.6 |

| tsAMT(4-4') | 224.9 | 218.6 | 224.8 |

| tsAMT(4-5) | 159.9 | 153.6 | 159.9 |

Data sourced from a computational study on 2-amino-4-methylthiazole, which is structurally analogous to this compound.[1]

The large positive Gibbs free energy differences for the imino tautomers indicate that the amino form (AMT1) is overwhelmingly predominant at equilibrium.[1][2] The equilibrium constant (K) for the conversion of AMT1 to any other tautomer is exceedingly small, as calculated by the equation ΔG = -RT ln(K).[1][2] Consequently, under thermodynamic equilibrium, only the AMT1 tautomer is expected to be populated to a significant extent.[1][2]

Tautomerization Pathways

The interconversion between tautomers proceeds through various transition states with significant energy barriers. The diagram below illustrates the key tautomerization pathways and their relative energy landscape.

Caption: Key tautomerization pathways of 2-amino-4-methylthiazole.

The energy barriers for these transformations are notably high, further confirming the kinetic stability of the AMT1 tautomer.[1] For instance, the direct hydrogen transfer between the two nitrogen atoms of the amidine system (AMT1 to AMT2) has a calculated activation energy of 208.6 kJ mol⁻¹.[1][2]

Experimental and Computational Protocols

Computational Methodology

The quantitative data presented in this guide were derived from Density Functional Theory (DFT) calculations. The following workflow outlines the computational protocol:

Caption: Workflow for the computational study of tautomerism.

The B3LYP functional combined with the 6-311++G(3df,3pd) basis set was employed for geometry optimizations and frequency calculations.[1][2] This level of theory provides a good balance between computational cost and accuracy for such systems.

Experimental Methodology: Matrix Isolation FTIR Spectroscopy

While computational methods provide deep insights into the energetics of tautomerism, experimental validation is crucial. Matrix isolation Fourier-transform infrared (FTIR) spectroscopy is a powerful technique for studying the structures of isolated molecules.

The experimental protocol is as follows:

-

Sample Preparation: The this compound sample is heated to produce a gaseous stream of molecules.

-

Matrix Deposition: The gaseous sample is co-deposited with a large excess of an inert gas (e.g., argon) onto a cryogenic window (typically at 10-15 K).[1][3] This rapidly freezes the molecules in the inert gas matrix, isolating them from each other.

-

FTIR Spectroscopy: An FTIR spectrum of the matrix-isolated molecules is recorded.

-

Spectral Analysis: The experimental spectrum is compared with the theoretical vibrational spectra calculated for each tautomer.[1][3]

In the case of 2-amino-4-methylthiazole, the experimental FTIR spectrum of the argon matrix-deposited sample showed excellent agreement with the calculated spectrum for the most stable AMT1 tautomer, confirming its predominance in the gas phase.[1][3]

Implications for Drug Development

The pronounced stability of the amino tautomer of this compound has significant implications for drug development:

-

Molecular Recognition: The hydrogen bonding pattern and overall shape of the amino tautomer will govern its interactions with biological targets. Drug design efforts should focus on creating ligands that complement this specific form.

-

Physicochemical Properties: Properties such as pKa, solubility, and lipophilicity are determined by the predominant tautomer. Accurate prediction of these properties requires consideration of the correct tautomeric state.

-

Metabolism: The metabolic fate of the molecule can be influenced by its tautomeric form, as different tautomers may be recognized by different metabolic enzymes.

Conclusion

The tautomerism of this compound is heavily skewed towards the amino form (AMT1), which is both thermodynamically and kinetically the most stable species. This stability is attributed to the aromatic character of the thiazole ring in this configuration. Both high-level DFT calculations and matrix isolation FTIR spectroscopy experiments corroborate this finding. For researchers in drug discovery and development, a thorough understanding of this tautomeric preference is essential for accurate molecular modeling, prediction of physicochemical properties, and the rational design of potent and selective drug candidates based on the 2-aminothiazole scaffold.

References

Spectroscopic Data of 2-Methylthiazol-4-amine

A comprehensive analysis of the spectroscopic data for 2-Methylthiazol-4-amine, a significant heterocyclic compound utilized in various chemical syntheses, is presented in this technical guide. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for researchers, scientists, and professionals in drug development for the accurate identification and characterization of this molecule.

The empirical formula for this compound is C₄H₆N₂S, and it has a molecular weight of 114.17 g/mol .[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule. The ¹H and ¹³C NMR data for this compound are summarized below.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 7.06 | Singlet | 2H | -NH₂ |

| 6.48 | Singlet | 1H | H-5 (thiazole ring) |

| 2.28 | Singlet | 3H | -CH₃ |

Data obtained in DMSO-d₆ solvent.[2][4]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Carbon Assignment |

| 169.1 | C-2 (carbon attached to the amino group) |

| 147.8 | C-4 (carbon attached to the methyl group) |

| 101.3 | C-5 |

| 16.8 | -CH₃ |

Data obtained in DMSO solvent at 125 MHz.[2][4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are presented in the following table.

Table 3: Fourier-Transform Infrared (FTIR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3370.24 | -NH stretch |

| 2962.08 | C-H stretch (aliphatic) |

| 1590.53 | C=N stretch (thiazole ring) |

| 1406.71 | C=C stretch (thiazole ring) |

| 1083.20 | C-N stretch |

| 730.04 | Thiazole nucleus vibration |

Data obtained using the KBr disc technique.[2]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₄H₆N₂S |

| Molecular Weight | 114.17 |

Experimental Protocols

The spectroscopic data presented above were acquired using standard analytical techniques.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 300 MHz or 400 MHz spectrometer.[2][5] The solvent used was deuterated dimethyl sulfoxide (DMSO-d₆), with chemical shifts reported in parts per million (ppm) relative to an internal standard.[2][5]

-

FTIR Spectroscopy: The infrared spectrum was obtained using a Fourier-transform infrared spectrometer.[5] The sample was prepared as a potassium bromide (KBr) disc.[5]

Synthesis Workflow

The synthesis of 2-amino-4-methylthiazole derivatives is often achieved through a Hantzsch-type multicomponent reaction.[4] This reaction typically involves the condensation of a ketone containing an alpha-hydrogen, a thiourea, and an oxidizing agent.

References

- 1. 2-Amino-4-methylthiazole | C4H6N2S | CID 74143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Investigating chronic myeloid leukemia therapeutics: AI-optimized design and synthesis of 4-methylthiazole-2-amine derivatives with translocation control activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Amino-4-methylthiazole 98 1603-91-4 [sigmaaldrich.com]

- 4. Investigating chronic myeloid leukemia therapeutics: AI-optimized design and synthesis of 4-methylthiazole-2-amine derivatives with translocation cont ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07232H [pubs.rsc.org]

- 5. rsc.org [rsc.org]

An In-depth Technical Guide to the Solubility Profile of 2-Methylthiazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 2-Methylthiazol-4-amine, a key heterocyclic amine with significant applications in medicinal chemistry and drug development.[1][2] This document collates available quantitative and qualitative solubility data, details relevant experimental methodologies, and presents a visualization of a key signaling pathway influenced by derivatives of this compound.

Core Compound Information

IUPAC Name: 4-methyl-1,3-thiazol-2-amine Synonyms: 2-Amino-4-methylthiazole CAS Number: 1603-91-4 Molecular Formula: C₄H₆N₂S Molecular Weight: 114.17 g/mol [3]

Quantitative Solubility Data

| Solvent | Quantitative Solubility | Qualitative Solubility | Source |

| Water (pH 7.4) | 10.8 µg/mL | Soluble | [3][4] |

| Methanol | Not available | Soluble | [5] |

| Ethanol | Not available | Highly Soluble | [1] |

| Ether | Not available | Highly Soluble | [1] |

For comparative purposes, a study on the isomeric compound 2-amino-5-methylthiazole provides insight into the expected solubility behavior in a range of organic solvents. The mole fraction solubility of 2-amino-5-methylthiazole was determined using the isothermal saturation method from 278.15 K to 313.15 K. The solubility generally increased with temperature. The mole solubility at 298.15 K (approximately room temperature) followed this order: methanol > ethyl acetate > acetone > ethanol > 1,4-dioxane > 2-butanone > n-propanol > isopropanol > acetonitrile > toluene > cyclohexane. This suggests that this compound is likely to exhibit higher solubility in polar protic and aprotic solvents.

Experimental Protocols

Thermodynamic Solubility Determination: Isothermal Saturation (Shake-Flask) Method

The isothermal saturation method, often referred to as the shake-flask method, is a reliable technique for determining the thermodynamic solubility of a compound.

Methodology:

-

Preparation: An excess amount of solid this compound is added to a series of vials containing the solvent of interest (e.g., water, buffers at different pH, various organic solvents).

-

Equilibration: The vials are sealed and agitated in a constant temperature environment (e.g., a shaking water bath) for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours.

-

Phase Separation: After equilibration, the samples are allowed to stand, or are centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: An aliquot of the clear supernatant is carefully removed, diluted as necessary, and the concentration of dissolved this compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Quantification of this compound: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for the accurate quantification of this compound in solubility studies. The following provides a general framework for such a method.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column is commonly used for the separation of small organic molecules.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio can be optimized for best peak shape and retention time.

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection Wavelength: The UV detection wavelength should be set at the absorbance maximum of this compound.

-

Standard Preparation: A series of standard solutions of this compound of known concentrations are prepared to construct a calibration curve.

-

Sample Analysis: The diluted aliquots from the solubility experiment are injected into the HPLC system. The peak area of this compound is measured and the concentration is calculated based on the calibration curve.

Signaling Pathway and Biological Relevance

Derivatives of 2-amino-4-methyl-thiazole have garnered significant interest in medicinal chemistry, particularly in the development of anticancer agents.[6] One of the key mechanisms of action for some of these derivatives is the inhibition of critical signaling pathways involved in tumor growth and proliferation, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway.[6]

Caption: VEGFR-2 signaling pathway and its inhibition.

Experimental Workflow Visualization

The general workflow for determining the solubility of this compound can be visualized as follows:

Caption: Experimental workflow for solubility determination.

References

- 1. Page loading... [wap.guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-Amino-4-methylthiazole | C4H6N2S | CID 74143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Amino-4-methylthiazole(1603-91-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. 2-Amino-4-methylthiazole CAS#: 1603-91-4 [m.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

2-Methylthiazol-4-amine reactivity analysis

An In-depth Technical Guide on the Reactivity of 2-Methylthiazol-4-amine

Introduction

This compound, a substituted aminothiazole, is a pivotal heterocyclic scaffold in the fields of medicinal chemistry and organic synthesis.[1][2] Its structure, featuring a five-membered ring with both sulfur and nitrogen heteroatoms, an exocyclic amino group, and a methyl substituent, imparts a unique electronic distribution and a diverse range of chemical reactivities. The 2-aminothiazole core is a recognized pharmacophore present in numerous approved drugs, highlighting its importance in drug discovery.[2][3] This guide provides a comprehensive analysis of the reactivity of this compound, detailing its behavior in various chemical transformations, supported by experimental protocols and quantitative data.

The reactivity of this compound is primarily centered around three key areas: the nucleophilic exocyclic amino group, the electron-rich thiazole ring susceptible to electrophilic attack, and the potential for tautomerism. The amino group at the 4-position strongly activates the thiazole ring, particularly influencing the reactivity at the C5 position.

Core Reactivity Analysis

The chemical behavior of this compound is dictated by the interplay of its functional groups. The lone pair of electrons on the exocyclic amino nitrogen enhances the nucleophilicity of the molecule and activates the heterocyclic ring towards electrophilic substitution.

Reactions at the Exocyclic Amino Group

The primary amino group is a potent nucleophile, readily participating in reactions with a variety of electrophiles.

N-Acylation: this compound undergoes acylation with agents like acyl chlorides and anhydrides to form the corresponding amides. This reaction is often used to protect the amino group or to synthesize derivatives with specific biological activities.[4][5] The acylation can decrease the activating effect of the amino group on the thiazole ring by delocalizing the nitrogen lone pair onto the adjacent carbonyl group.[6]

N-Alkylation: The amino group can be alkylated by reacting with alkyl halides. This nucleophilic substitution reaction can lead to the formation of secondary and tertiary amines, and ultimately to quaternary ammonium salts if an excess of the alkylating agent is used.[1][7][8] Controlling the degree of alkylation can be challenging and may require specific reaction conditions or protecting group strategies.

Schiff Base Formation: Condensation with aldehydes or ketones yields Schiff bases (imines). This reaction is characteristic of primary amines and is valuable for synthesizing a wide array of derivatives, many of which exhibit significant pharmacological properties.[9]

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base like pyridine results in the formation of sulfonamides.

Electrophilic Substitution on the Thiazole Ring

The -NH2 group is a powerful activating group, directing electrophiles to the C5 position of the thiazole ring, which is electronically analogous to the ortho and para positions in aniline.[6]

Halogenation: Direct bromination of activated aminothiazoles typically occurs at the C5 position. For instance, the reaction of aniline with bromine water readily produces a 2,4,6-tribromoaniline precipitate, highlighting the strong activating nature of the amino group.[6] A similar high reactivity is expected for this compound at the C5 position.

Nitration and Sulfonation: While direct nitration and sulfonation of highly activated amines can be problematic due to oxidation and the formation of deactivated ammonium salts in strong acid, these reactions can be achieved under controlled conditions. Often, the amino group is first acylated to moderate its activating effect and protect it from the harsh reaction conditions.[6] The reaction of aniline with concentrated sulfuric acid, for example, leads to the formation of p-aminobenzene sulfonic acid (sulfanilic acid).[6]

Diazotization of the Amino Group

One of the most versatile reactions of primary aromatic amines is diazotization.[10][] Treatment of this compound with nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO2) and a strong acid (e.g., HCl, H2SO4) at low temperatures (0–5 °C), converts the amino group into a diazonium salt (-N₂⁺).[][12][13]

These diazonium salts are highly valuable synthetic intermediates, although often unstable and used immediately in subsequent reactions.[10][12] They can be converted into a wide range of functional groups (e.g., -OH, -F, -Cl, -Br, -I, -CN) through reactions like the Sandmeyer and Schiemann reactions, or used in azo coupling reactions with electron-rich aromatic compounds to form azo dyes.[10][]

Quantitative Data

The following table summarizes key properties and reaction data for this compound and its derivatives.

| Property/Reaction | Value/Yield | Conditions | Reference |

| Physical Properties | |||

| Molecular Formula | C4H6N2S | [14] | |

| Molecular Weight | 114.17 g/mol | [14] | |

| Melting Point | 44-45 °C | [15] | |

| Synthesis Yield | |||

| From Chloroacetone & Thiourea | 70-75% | Reflux in water, then NaOH workup | [15] |

| Derivative Synthesis | |||

| 2-Acetylamino-4-methylthiazole | - | Acetic anhydride | [4] |

| 2-(Arylsulfonyl)amino derivatives | - | Arylsulfonyl chlorides in pyridine | [4] |

| Azo derivative formation | - | Diazotization followed by coupling with aniline | [16] |

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-methylthiazole (Hantzsch Synthesis)

This protocol is adapted from the procedure described in Organic Syntheses.[15]

-

Setup: In a 500-mL flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, suspend 76 g (1 mole) of thiourea in 200 cc of water.

-

Addition: Start the stirrer and add 92.5 g (1 mole) of chloroacetone dropwise over 30 minutes. The reaction is exothermic, and the thiourea will dissolve.

-

Reflux: Heat the resulting yellow solution to reflux and maintain for two hours.

-

Workup: Cool the reaction mixture. While stirring, add 200 g of solid sodium hydroxide, ensuring the mixture is cooled to manage the exotherm. An oily layer will separate.

-

Extraction: Separate the upper oily layer. Extract the aqueous layer three times with a total of 300 cc of ether.

-

Drying and Distillation: Combine the oil and the ethereal extracts. Dry the solution over 30 g of solid sodium hydroxide. Filter to remove any tars. Remove the ether by distillation.

-

Purification: Distill the remaining oil under reduced pressure. Collect the fraction boiling at 130–133°/18 mm.

-

Final Product: The final product is obtained as a solid with a melting point of 44–45 °C. The expected yield is 80–85.5 g (70–75%).

Protocol 2: General Procedure for N-Acylation with Chloroacetyl Chloride

This protocol is based on the synthesis of chloroacetamide derivatives of aminothiazoles.[17]

-

Setup: In a 200-mL round-bottom flask, prepare a mixture of this compound (0.02 mole) and chloroacetyl chloride (0.5 g) in 20 mL of dichloromethane (DCM).

-

Reaction: Add sodium bicarbonate (NaHCO₃) to the mixture and reflux for several hours with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, pour the reaction mixture into 200 mL of ice-cold water.

-

Isolation: Filter the resulting precipitate and recrystallize from ethanol to obtain the purified N-(4-methylthiazol-2-yl)-2-chloroacetamide.

Protocol 3: General Procedure for Diazotization and Azo Coupling

This protocol is a general method for the diazotization of an aminothiazole and subsequent coupling.[16]

-

Diazonium Salt Formation:

-

Prepare a solution of the aminothiazole derivative (e.g., 2-amino-4-phenylthiazole, 0.01 mole) and sodium acetate (7.5 g) in ethanol and cool it to 5 °C.

-

In a separate beaker, dissolve sodium nitrite (NaNO₂, 0.01 mole) in 12.5 mL of water.

-

In another beaker, dissolve aniline (0.01 mole) in 7.5 mL of hydrochloric acid.

-

Slowly add the NaNO₂ solution dropwise to the aniline solution while maintaining the temperature at 5 °C to form the diazonium salt.

-

-

Azo Coupling:

-

Add the freshly prepared diazonium salt solution to the cooled aminothiazole mixture.

-

Stir the reaction mixture continuously at 5 °C for 2 hours.

-

-

Isolation:

-

Add water to the mixture to precipitate the product.

-

Filter the solid, wash thoroughly with water, and recrystallize from aqueous ethanol to yield the azo-coupled product.

-

Visualizations

Below are diagrams created using the DOT language to illustrate the reactivity and experimental workflows of this compound.

Caption: Key reactive sites and reaction pathways of this compound.

Caption: Experimental workflow for the Hantzsch synthesis of 2-amino-4-methylthiazole.

References

- 1. Page loading... [guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. byjus.com [byjus.com]

- 7. savemyexams.com [savemyexams.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Diazotisation [organic-chemistry.org]

- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 2-Amino-4-methylthiazole | C4H6N2S | CID 74143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. Investigating chronic myeloid leukemia therapeutics: AI-optimized design and synthesis of 4-methylthiazole-2-amine derivatives with translocation control activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Investigating chronic myeloid leukemia therapeutics: AI-optimized design and synthesis of 4-methylthiazole-2-amine derivatives with translocation cont ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07232H [pubs.rsc.org]

The Versatile Scaffold: A Technical Guide to 2-Methylthiazol-4-amine Derivatives in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The 2-methylthiazol-4-amine core is a privileged scaffold in medicinal chemistry, serving as a versatile template for the design and development of a diverse array of therapeutic agents. Its inherent physicochemical properties and synthetic tractability have led to the discovery of numerous derivatives with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of recent advancements in the medicinal chemistry of this compound derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory applications. This document details quantitative biological data, experimental protocols for key assays, and visual representations of associated signaling pathways to serve as a valuable resource for researchers in the field.

Anticancer Activity of this compound Derivatives

Derivatives of the this compound scaffold have demonstrated significant potential as anticancer agents, operating through various mechanisms of action. These compounds have been shown to inhibit key signaling pathways involved in tumor growth, proliferation, and survival.

Inhibition of Kinase Signaling

A primary mechanism through which these derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cellular processes.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: Several 2-amino-4-methyl-thiazole derivatives have been identified as potent inhibitors of VEGFR-2, a key mediator of angiogenesis. By blocking the ATP-binding site of the VEGFR-2 tyrosine kinase, these compounds inhibit its downstream signaling cascade, leading to a reduction in tumor vascularization and growth.

Aurora Kinase Inhibition: The overexpression of Aurora kinases A and B is linked to the development of various cancers. Certain 2-aminothiazole derivatives have been investigated as inhibitors of these kinases, showing promise in disrupting mitotic progression and inducing cancer cell death.[1]

Src Kinase Inhibition: The 2-aminothiazole scaffold was instrumental in the discovery of Dasatinib, a potent pan-Src family kinase inhibitor.[2] This highlights the potential of this chemical class in targeting non-receptor tyrosine kinases involved in cancer cell proliferation and survival.

dot

Caption: Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.

Induction of Apoptosis

Another significant anticancer mechanism of these derivatives is the induction of apoptosis, or programmed cell death. Studies have demonstrated that certain this compound compounds can trigger apoptosis in cancer cells through both intrinsic and extrinsic pathways. This can involve the disruption of the mitochondrial membrane potential, activation of caspases, and modulation of pro- and anti-apoptotic proteins.

dot

References

The 2-Methylthiazol-4-amine Scaffold: A Privileged Motif in Modern Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-methylthiazol-4-amine scaffold, a prominent heterocyclic structure, has emerged as a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its synthetic tractability and ability to engage with a diverse array of biological targets have established it as a "privileged scaffold" in the quest for novel therapeutics. This technical guide provides an in-depth overview of the multifaceted biological activities of this compound derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways to empower researchers in the field of drug discovery.

A Versatile Core for Diverse Therapeutic Areas

Derivatives of the this compound core have shown significant promise across a spectrum of therapeutic areas, including oncology, infectious diseases, inflammation, and neurodegenerative disorders. This versatility stems from the scaffold's ability to be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical properties and biological target interactions.

Anticancer Activity: Targeting Key Oncogenic Pathways

The this compound scaffold is a well-established pharmacophore in the development of anticancer agents, particularly as kinase inhibitors.[1][2] These compounds have demonstrated potent inhibitory activity against a range of kinases implicated in cancer cell proliferation, survival, and metastasis.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of selected this compound and related 2-aminothiazole derivatives against various human cancer cell lines.

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| Dasatinib (BMS-354825) | Various | Kinase Inhibition (Src) | Sub-nanomolar to nanomolar | [3] |

| Compound 20 | H1299 (Lung Carcinoma) | Cytotoxicity | 4.89 | [4] |

| Compound 20 | SHG-44 (Glioma) | Cytotoxicity | 4.03 | [4] |

| Compound 28 | HT29 (Colon Carcinoma) | Cytotoxicity | 0.63 | [4] |

| Compound 28 | HeLa (Cervical Cancer) | Cytotoxicity | 6.05 | [4] |

| Compound 28 | A549 (Lung Carcinoma) | Cytotoxicity | 8.64 | [4] |

| Compound 6h | U937 (Leukemia) | Cytotoxicity (MTT) | 1.515 | [5] |

| Compound 6i | U937 (Leukemia) | Cytotoxicity (MTT) | 2.453 | [5] |

| Compound 3c | K562 (Leukemia) | Cytotoxicity (MTT) | 4.664 | [5] |

| Compound 61a | A375P (Melanoma) | Cytotoxicity | 0.5 | [6] |

| Compound 61b | A375P (Melanoma) | Cytotoxicity | 2.1 | [6] |

| Derivative 88 | HS 578T (Breast Cancer) | Cytotoxicity | 0.8 | [6] |

Experimental Protocols: Anticancer Assays

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Src Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the Src protein kinase.

-

Reaction Setup: In a 96-well plate, combine the recombinant human Src kinase, a specific peptide substrate, and the assay buffer.

-

Inhibitor Addition: Add serially diluted test compound to the wells.

-

Reaction Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Detection: Stop the reaction and measure the amount of ADP produced using a suitable kinase assay kit (e.g., ADP-Glo™). The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathway Visualization

dot

Caption: Inhibition of the Src kinase signaling pathway by this compound derivatives.

Antimicrobial Activity: A Scaffold for Combating Pathogens

The this compound scaffold is a key component in a variety of compounds exhibiting potent antimicrobial activity against a broad spectrum of bacteria and fungi.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected this compound and related 2-aminothiazole derivatives against various microbial strains.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| Compound 2a | Staphylococcus epidermidis (MDR) | 250 | [7] |

| Compound 2b | Staphylococcus epidermidis (MDR) | 250 | [7] |

| Compound 2d | Staphylococcus aureus (MDR) | 250 | [7] |

| Compound 2g | Staphylococcus aureus (MDR) | 250 | [7] |

| Compound 2a | Pseudomonas aeruginosa (MDR) | 375 | [7] |

| Compound 2b | Pseudomonas aeruginosa (MDR) | 375 | [7] |

| Compound 121d | Staphylococcus aureus | 2-128 (µM) | [6] |

| Compound 121d | Escherichia coli | 2-128 (µM) | [6] |

| Piperazinyl derivative | Methicillin-resistant S. aureus | 4 | [6] |

| Piperazinyl derivative | E. coli | 8 | [6] |

Experimental Protocol: Antimicrobial Susceptibility Testing

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing appropriate broth media.

-

Inoculation: Inoculate each well with the prepared microbial suspension.

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Experimental Workflow Visualization

dot

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity: Modulating the Inflammatory Response

Derivatives of the this compound scaffold have demonstrated significant anti-inflammatory properties, suggesting their potential in treating various inflammatory conditions.

Experimental Protocol: Anti-inflammatory Assay

Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for acute anti-inflammatory activity.[3][8]

-

Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.

-

Compound Administration: Administer the test compound orally or intraperitoneally 30-60 minutes before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the rat's right hind paw.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the control group.

Signaling Pathway Visualization

dot

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

Neuroprotective Effects: A Hope for Neurodegenerative Diseases

Recent studies have highlighted the potential of this compound derivatives in the context of neurodegenerative diseases like Alzheimer's disease. These compounds have shown promise in protecting neurons from various insults and modulating pathways associated with disease progression.[9][10]

Experimental Protocol: Neuroprotection and Amyloid Beta Aggregation

Amyloid Beta (Aβ) Aggregation Inhibition Assay (Thioflavin T Assay)

This assay is used to screen for inhibitors of Aβ peptide aggregation, a hallmark of Alzheimer's disease.[1][11]

-

Aβ Preparation: Prepare a solution of synthetic Aβ peptide (e.g., Aβ42) in an appropriate buffer.

-

Inhibitor Addition: Add the test compound at various concentrations to the Aβ solution.

-

Incubation: Incubate the mixture at 37°C with shaking to promote aggregation.

-

Thioflavin T (ThT) Binding: Add ThT solution to the samples. ThT fluoresces upon binding to amyloid fibrils.

-

Fluorescence Measurement: Measure the fluorescence intensity at an emission wavelength of ~485 nm (excitation at ~450 nm). A decrease in fluorescence indicates inhibition of aggregation.

Signaling Pathway Visualization

dot

Caption: Modulation of the Amyloid Precursor Protein (APP) processing pathway by this compound derivatives.

Conclusion

The this compound scaffold continues to be a highly fruitful starting point for the design and development of new therapeutic agents. Its proven success across multiple biological targets underscores its importance in medicinal chemistry. This technical guide has provided a comprehensive, albeit not exhaustive, overview of its biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways. It is anticipated that this information will serve as a valuable resource for researchers dedicated to advancing the field of drug discovery and bringing new, effective treatments to patients in need.

References

- 1. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. acm.or.kr [acm.or.kr]

- 3. inotiv.com [inotiv.com]

- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigating chronic myeloid leukemia therapeutics: AI-optimized design and synthesis of 4-methylthiazole-2-amine derivatives with translocation control activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Neuroprotective effects of N-adamantyl-4-methylthiazol-2-amine against amyloid β-induced oxidative stress in mouse hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. N-Adamantyl-4-Methylthiazol-2-Amine Attenuates Glutamate-Induced Oxidative Stress and Inflammation in the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of aggregation of amyloid-β through covalent modification with benzylpenicillin; potential relevance to Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Methylthiazol-4-amine Derivatives

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, serving as a foundational component for a wide array of therapeutic agents.[1] Derivatives of 2-amino-4-methylthiazole, in particular, have demonstrated significant potential across various disease areas, exhibiting biological activities that include anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral properties.[2][3] Their synthetic tractability and versatile chemical nature make them attractive candidates for drug discovery and development. This document provides detailed protocols for the synthesis of the core 2-amino-4-methylthiazole structure and its subsequent derivatization, along with data presentation and workflow visualizations to guide researchers in this field.

I. Core Synthesis: Hantzsch Thiazole Synthesis of 2-Amino-4-methylthiazole

The most common and efficient method for synthesizing the 2-amino-4-methylthiazole core is the Hantzsch thiazole synthesis.[1][4] This reaction involves the condensation of an α-haloketone with a thioamide.[5][6] For the target compound, chloroacetone is reacted with thiourea.

Experimental Protocol

This protocol is adapted from the established procedure in Organic Syntheses.[7]

-

Reaction Setup: In a 500-mL flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, suspend 76 g (1 mole) of thiourea in 200 cc of water.

-

Addition of Chloroacetone: While stirring, add 92.5 g (1 mole) of chloroacetone dropwise over 30 minutes. The reaction is exothermic, and the thiourea will dissolve.

-

Reflux: After the addition is complete, heat the resulting yellow solution to reflux for two hours.

-

Basification and Extraction: Cool the reaction mixture. While stirring, cautiously add 200 g of solid sodium hydroxide, ensuring the mixture is cooled to manage the exothermic reaction. An oily layer will separate.

-

Workup: Transfer the mixture to a separatory funnel and separate the upper oily layer. Extract the aqueous layer three times with ether (total volume of 300 cc).

-

Drying and Filtration: Combine the oil with the ethereal extracts and dry the solution over 30 g of solid sodium hydroxide. Filter by gravity to remove any tars.

-

Purification: Remove the ether by distillation. The remaining oil is then distilled under reduced pressure. Collect the fraction boiling at 130–133°C/18 mm Hg.[7]

-

Yield: The expected yield of 2-amino-4-methylthiazole (melting point: 44–45°C) is 80–85.5 g (70–75%).[7]

Reaction Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols: Hantzsch Thiazole Synthesis of 2-Amino-4-methylthiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, is a classic and versatile method for the preparation of thiazole derivatives.[1] This reaction typically involves the condensation of an α-haloketone with a thioamide. The thiazole scaffold is a prominent heterocyclic motif found in numerous biologically active compounds and pharmaceuticals, including vitamin B1 (thiamine), sulfathiazole (an antimicrobial), and dasatinib (an anticancer drug).[2][3]

This document provides a detailed protocol for the synthesis of 2-amino-4-methylthiazole, a valuable building block in medicinal chemistry, via the Hantzsch synthesis. The procedure described is based on the well-established and reliable method published in Organic Syntheses, which utilizes the reaction of chloroacetone and thiourea.[4] It is important to note the regiochemistry of this synthesis: the thioamide (thiourea) provides the N-C-S backbone (ultimately forming the N at position 3, the C at position 2 with its substituent, and the S at position 1), while the α-haloketone (chloroacetone) provides the C-C backbone that forms positions 4 and 5 of the thiazole ring. Therefore, the reaction between thiourea and chloroacetone yields 2-amino-4-methylthiazole, not its isomer 2-methylthiazol-4-amine.

Data Presentation

Table 1: Reactant and Product Quantities for the Synthesis of 2-Amino-4-methylthiazole[4]

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles | Quantity |

| Thiourea | CH₄N₂S | 76.12 | 1.0 | 76 g |

| Chloroacetone | C₃H₅ClO | 92.53 | 1.0 | 92.5 g (80 mL) |

| Water (solvent) | H₂O | 18.02 | - | 200 mL |

| Sodium Hydroxide | NaOH | 40.00 | ~5.0 | 200 g |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | 3 x 100 mL |

| Product: | ||||

| 2-Amino-4-methylthiazole | C₄H₆N₂S | 114.17 | 0.70-0.75 | 80-85.5 g |

Table 2: Physical and Spectroscopic Data for 2-Amino-4-methylthiazole

| Property | Value | Reference |

| Appearance | Oily liquid, solidifies on standing | [4] |

| Melting Point | 44–45 °C | [4] |

| Boiling Point | 117–120 °C at 8 mmHg | [4] |

| ¹H NMR (Solvent not specified) | δ 2.2 ppm (s, 3H, CH₃), δ 6.2 ppm (s, 1H, C5-H), δ 6.8 ppm (br s, 2H, NH₂) | [1] |

| ¹³C NMR (Solvent not specified) | δ 17.0 (CH₃), δ 100.5 (C5), δ 148.0 (C4), δ 168.0 (C2) | [5][6] |

| Yield | 70–75% | [4] |

Experimental Protocol

This protocol is adapted from the procedure by Byers and Dickey published in Organic Syntheses.[4]

Materials:

-

Thiourea (76 g, 1 mol)

-

Chloroacetone (92.5 g, 1 mol)

-

Water (deionized)

-

Sodium hydroxide (solid)

-

Diethyl ether

-

500-mL round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Mechanical stirrer

-

Heating mantle

-

Separatory funnel

-

Apparatus for distillation under reduced pressure

Procedure:

-

Reaction Setup: In a 500-mL round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, suspend thiourea (76 g) in 200 mL of water.

-

Addition of Chloroacetone: Begin stirring the suspension and add chloroacetone (92.5 g) dropwise from the dropping funnel over a period of 30 minutes. An exothermic reaction will occur, and the thiourea will dissolve.

-

Reflux: After the addition is complete, heat the resulting yellow solution to reflux and maintain for two hours.

-

Work-up and Neutralization: Cool the reaction mixture to room temperature. While stirring vigorously, carefully and slowly add solid sodium hydroxide (200 g) to the flask, ensuring the mixture is cooled in an ice bath to manage the heat generated.

-

Extraction: Transfer the mixture to a separatory funnel. The product will form an upper oily layer. Separate this layer. Extract the lower aqueous layer three times with 100 mL portions of diethyl ether.

-

Drying and Filtration: Combine the initial oily product layer with the ethereal extracts. Dry the combined organic solution over approximately 30 g of solid sodium hydroxide. Filter the solution by gravity to remove the drying agent and any tars.

-

Purification: Remove the diethyl ether by distillation on a steam bath. Purify the remaining oil by distillation under reduced pressure. Collect the fraction boiling at 117–120 °C / 8 mmHg. The product will solidify upon cooling.

Expected Yield: 80–85.5 g (70–75%) of 2-amino-4-methylthiazole with a melting point of 44–45 °C.[4]

Visualizations

Experimental Workflow

Caption: Workflow for the Hantzsch synthesis of 2-amino-4-methylthiazole.

Reaction Mechanism

References

- 1. 2-Amino-4-methylthiazole (1603-91-4) 1H NMR [m.chemicalbook.com]

- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. spectrabase.com [spectrabase.com]

- 6. 2-Amino-4-methylthiazole | C4H6N2S | CID 74143 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Methylthiazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylthiazol-4-amine is a heterocyclic amine that serves as a valuable building block in medicinal chemistry and materials science. Its derivatives have shown a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The ability to functionalize the thiazole ring through nucleophilic substitution reactions is crucial for the synthesis of diverse compound libraries for drug discovery and development.

This document provides detailed application notes and experimental protocols for the primary nucleophilic substitution reaction involving this compound: the Sandmeyer reaction. This reaction allows for the conversion of the amino group into a diazonium salt, which can then be displaced by a variety of nucleophiles, enabling the introduction of halogens and other functionalities at the 2-position of the thiazole ring.

Key Applications

Derivatives of this compound synthesized via nucleophilic substitution are instrumental in the development of novel therapeutic agents. Halogenated thiazoles, in particular, are key intermediates in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which allow for the introduction of a wide array of substituents to build molecular complexity. These modified thiazole scaffolds are often explored for their potential as kinase inhibitors, receptor antagonists, and other targeted therapies.

Nucleophilic Substitution via the Sandmeyer Reaction

The most effective method for achieving nucleophilic substitution on the 2-position of this compound is through the Sandmeyer reaction. This two-step process involves:

-

Diazotization: The primary amino group is converted into a diazonium salt using a nitrosating agent, typically nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid.

-

Nucleophilic Displacement: The diazonium group, being an excellent leaving group (N₂ gas), is then replaced by a nucleophile. In the classic Sandmeyer reaction, this is facilitated by a copper(I) salt (e.g., CuCl, CuBr).

A general workflow for this process is outlined below.

Caption: General workflow for the Sandmeyer reaction of this compound.

Experimental Protocols

The following protocols are generalized from procedures for similar 2-aminothiazole derivatives and can be adapted for this compound.[1] Researchers should perform small-scale trials to optimize conditions for their specific application.

Protocol 1: Synthesis of 2-Bromo-4-methylthiazole via Sandmeyer Reaction

Materials:

-

This compound

-

Copper(II) bromide (CuBr₂)

-

tert-Butyl nitrite or n-butyl nitrite

-

Acetonitrile (anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous acetonitrile.

-

Addition of Reagents: Add copper(II) bromide (1.5 eq) to the solution.

-

Diazotization and Substitution: Cool the mixture to 0 °C in an ice bath. Slowly add tert-butyl nitrite (1.5 eq) dropwise to the stirred suspension over a period of 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by pouring the mixture into a separatory funnel containing saturated aqueous NaHCO₃.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Bromo-4-methylthiazole.

Protocol 2: Synthesis of 2-Chloro-4-methylthiazole via Sandmeyer Reaction

Materials:

-

This compound

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Copper(I) chloride (CuCl)

-

Ice

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂) or diethyl ether (Et₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Diazotization:

-

In a beaker, dissolve this compound (1.0 eq) in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

-

In a separate beaker, dissolve sodium nitrite (1.1 eq) in water and cool the solution to 0-5 °C.

-